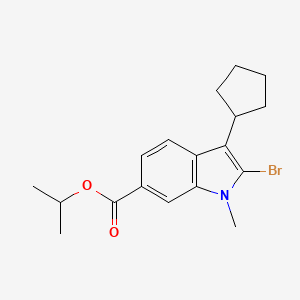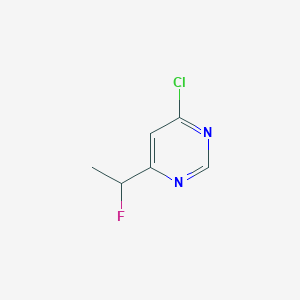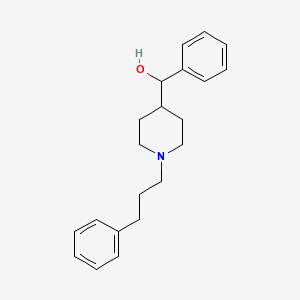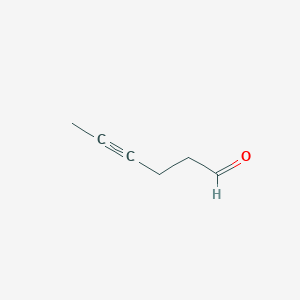
Hex-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-4-ynal, also known as this compound, is an organic compound with the molecular formula C6H8O. It is an aldehyde with a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-4-ynal can be synthesized through the fragmentation of α,β-epoxyketones. One common method involves the preparation of 2,3-epoxycyclohexanone, which is then fragmented to yield this compound. The reaction typically involves the use of hydrogen peroxide and sodium hydroxide in methanol, followed by cooling and separation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ similar reagents and conditions as those used in laboratory settings but are optimized for higher yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Hex-4-ynal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents can be employed under controlled conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: 4-Hexynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hex-4-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and interactions with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its reactivity with biomolecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group
Wirkmechanismus
The mechanism by which Hex-4-ynal exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various organic transformations. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to potential modifications and functional changes .
Vergleich Mit ähnlichen Verbindungen
Hexanal: An aldehyde with a similar structure but without the triple bond.
4-Hydroxy-2-hexenal: A related compound with a hydroxyl group and a double bond.
Comparison:
Uniqueness: Hex-4-ynal’s triple bond imparts unique reactivity compared to hexanal, which lacks this feature. This makes this compound more versatile in certain synthetic applications.
Reactivity: The presence of the triple bond in this compound allows for additional types of chemical reactions, such as those involving alkynes, which are not possible with hexanal
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
hex-4-ynal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,4-5H2,1H3 |
InChI-Schlüssel |
KMDMSXVIDJWOQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


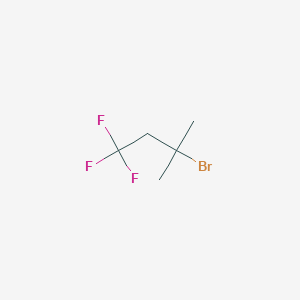
![Ethyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylate](/img/structure/B8588467.png)
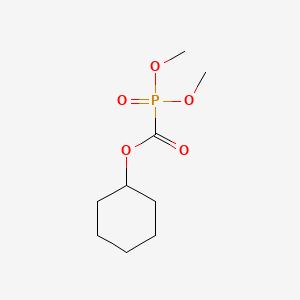
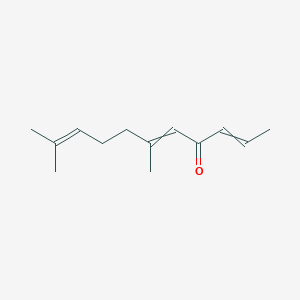
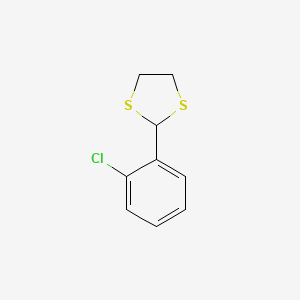

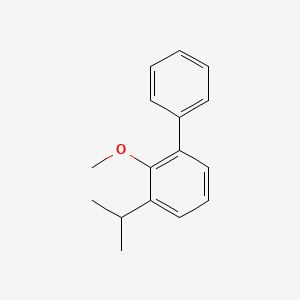
![2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine](/img/structure/B8588511.png)
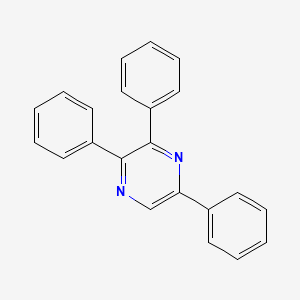
![N-[5-(6-aminopyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8588531.png)

